2-Ethyl-4-(piperidin-3-yl)oxazole
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Overview
Description
2-Ethyl-4-(piperidin-3-yl)oxazole is a heterocyclic compound that features both an oxazole ring and a piperidine ring The oxazole ring is a five-membered ring containing one oxygen and one nitrogen atom, while the piperidine ring is a six-membered ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-4-(piperidin-3-yl)oxazole typically involves the cyclodehydration of β-hydroxy amides using reagents such as Burgess’ reagent, the Mitsunobu reagent, or diethylaminosulfur trifluoride (DAST) . The reaction conditions often require elevated temperatures and specific solvents to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques, which offer advantages in terms of safety, efficiency, and scalability. For example, the use of manganese dioxide in a packed reactor can facilitate the oxidative aromatization of oxazolines to oxazoles .
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-4-(piperidin-3-yl)oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as manganese dioxide or bromotrichloromethane.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts.
Substitution: The oxazole ring can participate in nucleophilic substitution reactions, especially at the 2 and 5 positions.
Common Reagents and Conditions
Oxidation: Manganese dioxide, bromotrichloromethane, and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).
Reduction: Hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxazole derivatives, while substitution reactions can produce a variety of functionalized oxazoles .
Scientific Research Applications
2-Ethyl-4-(piperidin-3-yl)oxazole has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-Ethyl-4-(piperidin-3-yl)oxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, piperidine derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Oxazole: A five-membered ring containing one oxygen and one nitrogen atom.
Isoxazole: Similar to oxazole but with the nitrogen and oxygen atoms in different positions.
Thiazole: Contains a sulfur atom instead of an oxygen atom in the ring.
Uniqueness
2-Ethyl-4-(piperidin-3-yl)oxazole is unique due to the presence of both an oxazole ring and a piperidine ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H16N2O |
---|---|
Molecular Weight |
180.25 g/mol |
IUPAC Name |
2-ethyl-4-piperidin-3-yl-1,3-oxazole |
InChI |
InChI=1S/C10H16N2O/c1-2-10-12-9(7-13-10)8-4-3-5-11-6-8/h7-8,11H,2-6H2,1H3 |
InChI Key |
OLHQXNITWZHCKR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=CO1)C2CCCNC2 |
Origin of Product |
United States |
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